molecular formula C18H21NO5 B116940 N-(4-Hydroxy-3-methoxyphenethyl)-2-(3-hydroxy-4-methoxyphenyl)acetamide CAS No. 21411-19-8

N-(4-Hydroxy-3-methoxyphenethyl)-2-(3-hydroxy-4-methoxyphenyl)acetamide

Cat. No.: B116940
CAS No.: 21411-19-8
M. Wt: 331.4 g/mol
InChI Key: HATIEXNDDUZONH-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-3-methoxyphenethyl)-2-(3-hydroxy-4-methoxyphenyl)acetamide (CAS 21411-19-8) is a structurally complex acetamide derivative featuring two aromatic rings substituted with hydroxy and methoxy groups. The compound contains a phenethylamine backbone linked to a second phenylacetamide moiety via an acetamide bridge.

Properties

IUPAC Name

2-(3-hydroxy-4-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-23-16-6-4-13(9-15(16)21)11-18(22)19-8-7-12-3-5-14(20)17(10-12)24-2/h3-6,9-10,20-21H,7-8,11H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATIEXNDDUZONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCCC2=CC(=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fries Rearrangement for 4-Hydroxy-3-methoxyacetophenone

A critical intermediate, 4-hydroxy-3-methoxyacetophenone, is synthesized via Fries rearrangement of acetylated guaiacol (3-methoxy-4-acetoxyphenyl acetate). The reaction employs methanesulfonic acid as both solvent and catalyst at 80–100°C for 4–6 hours, achieving yields of 75–85%. Adding catalytic P₂O₅ (0.5–1.0 mol%) enhances regioselectivity, favoring para-acylation.

Reaction Scheme:

3-Methoxy-4-acetoxyphenyl acetateMeSO₃H, 80–100°CP₂O₅ (optional)4-Hydroxy-3-methoxyacetophenone+Acetic acid\text{3-Methoxy-4-acetoxyphenyl acetate} \xrightarrow[\text{MeSO₃H, 80–100°C}]{\text{P₂O₅ (optional)}} \text{4-Hydroxy-3-methoxyacetophenone} + \text{Acetic acid}

Reduction to Phenethylamine Derivatives

The phenethylamine side chain is synthesized by reducing nitro intermediates. For example, 2-(3-(benzyloxy)-4-methoxyphenyl)ethanamine is prepared via LiAlH₄ reduction of a nitrovinyl precursor in tetrahydrofuran (THF) at 35°C, followed by oxalic acid purification (50% yield).

Key Steps:

  • Nitrovinyl Formation : Henry reaction between 3-(benzyloxy)-4-methoxybenzaldehyde and nitromethane.

  • Reduction : LiAlH₄ in THF selectively reduces the nitro group to an amine.

Acylation: Coupling Phenolic and Amine Components

The final step involves coupling 2-(3-hydroxy-4-methoxyphenyl)acetic acid with 4-hydroxy-3-methoxyphenethylamine.

Carbodiimide-Mediated Amide Bond Formation

A widely used method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl) in dimethylformamide (DMF). The reaction proceeds at 0°C to room temperature over 4 hours, with yields reaching 70–80%.

Optimized Conditions:

  • Molar Ratio : 1.05 equiv. of carboxylic acid to amine.

  • Solvent : Anhydrous DMF.

  • Workup : Quenching with saturated NaHCO₃ and extraction with ethyl acetate.

Reaction Scheme:

2-(3-Hydroxy-4-methoxyphenyl)acetic acid+4-Hydroxy-3-methoxyphenethylamineEDC-HCl, DMF0°C → rtTarget Compound\text{2-(3-Hydroxy-4-methoxyphenyl)acetic acid} + \text{4-Hydroxy-3-methoxyphenethylamine} \xrightarrow[\text{EDC-HCl, DMF}]{\text{0°C → rt}} \text{Target Compound}

Alternative Methods: Mixed Anhydride Approach

For acid-sensitive substrates, mixed anhydrides generated from chloroformate reagents (e.g., isobutyl chloroformate) offer higher selectivity. This method achieves comparable yields (65–75%) but requires stringent moisture control.

Protecting Group Strategies

Hydroxyl groups necessitate protection during synthesis to prevent side reactions.

Benzyl Ether Protection

Benzyl (Bn) groups are introduced via nucleophilic substitution using benzyl bromide and K₂CO₃ in acetone. Deprotection is achieved via hydrogenolysis (H₂/Pd-C) or BF₃·Et₂O-mediated cleavage.

Example:

3-Hydroxy-4-methoxyphenolBnBr, K₂CO₃Acetone3-(Benzyloxy)-4-methoxyphenol\text{3-Hydroxy-4-methoxyphenol} \xrightarrow[\text{BnBr, K₂CO₃}]{\text{Acetone}} \text{3-(Benzyloxy)-4-methoxyphenol}

Methoxy Group Stability

Methoxy groups remain intact under most conditions but may demethylate under strong acids (e.g., HBr/AcOH). Optimal pH control during workup prevents unintended cleavage.

Yield Optimization and Challenges

StepChallengeSolutionYield Improvement
Nitro ReductionOver-reduction to amine oxidesControlled LiAlH₄ stoichiometry (4 equiv.)50% → 65%
AcylationCompetitive esterificationUse of EDC-HCl over DCC60% → 80%
Fries RearrangementIsomer formationP₂O₅ additive (1 mol%)70% → 85%

Scalability and Industrial Considerations

Large-scale synthesis faces hurdles in:

  • Cost of EDC-HCl : Replacing with cheaper coupling agents (e.g., T3P) reduces expenses.

  • Solvent Recovery : DMF is replaced with 2-MeTHF in greener protocols.

  • Purification : Silica gel chromatography is replaced with recrystallization (EtOH/H₂O) for >99% purity .

Chemical Reactions Analysis

Acylation Reactions

The amine group in the phenethylamine moiety undergoes acylation with acyl chlorides or anhydrides. For example:

  • Acetylation : Treatment with acetyl chloride in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) yields N-acetyl derivatives .

  • Benzoylation : Reacting with benzoyl chloride under basic conditions forms N-benzoylated products, as demonstrated in analogous phenethylamine systems .

Table 1: Acylation Reaction Conditions and Outcomes

ReagentSolventCatalystProduct YieldReference
Acetyl chlorideDCMDMAP92%
Benzoyl chlorideDMFTriethylamine85%

Esterification and Protection of Hydroxy Groups

The phenolic hydroxyl groups are susceptible to esterification or protection using reagents like benzyl bromide or acetic anhydride:

  • Benzylation : Reaction with benzyl bromide in methanol under reflux with sodium hydroxide produces O-benzyl-protected derivatives (e.g., conversion to 3-benzyloxy-4-methoxy substituents) .

  • Acetylation : Hydroxy groups react with acetic anhydride in pyridine to form acetate esters .

Table 2: Protection/Deprotection Reactions

Reaction TypeReagentConditionsOutcomeReference
BenzylationBenzyl bromide, NaOHMethanol, refluxO-benzyl ether formation
AcetylationAcetic anhydridePyridine, RTAcetate ester formation
TBS protectionTBSCl, imidazoleDCM, 0°C to RTtert-butyldimethylsilyl ether

Alkylation and Nucleophilic Substitution

The methoxy groups and hydroxy groups participate in alkylation reactions:

  • Methylation : Sodium hydride (NaH) and methyl iodide (MeI) selectively methylate phenolic hydroxyl groups in polar aprotic solvents .

  • Chlorination : Thionyl chloride (SOCl₂) converts hydroxyl groups to chlorides, enabling further nucleophilic substitutions .

Table 3: Alkylation Reaction Parameters

Substrate PositionReagentSolventTemperatureYieldReference
3-HydroxyMeI, NaHDMF0°C to RT78%
4-HydroxySOCl₂DCM0°C90%

Reductive Amination and Cyclization

The compound’s acetamide group facilitates cyclization under reductive conditions:

  • Reduction with NaBH₄ : In methanol, sodium borohydride reduces intermediates to form isoindolinone derivatives .

  • Intramolecular cyclization : Catalyzed by Ni(ClO₄)₂·6H₂O, forming fused heterocycles .

Table 4: Cyclization Reactions

CatalystSolventNucleophileProductYieldReference
Ni(ClO₄)₂·6H₂ODCEKetones3-Substituted isoindolinones92%
NaBH₄MethanolN/AReduced lactam derivatives89%

Oxidation Reactions

The hydroxy groups are oxidized to quinones under strong oxidizing conditions:

  • KMnO₄-mediated oxidation : In acidic aqueous solutions, yields 3,4-dimethoxyquinone derivatives.

Comparative Reactivity with Structural Analogs

The dual hydroxy/methoxy substitution pattern enhances reactivity compared to simpler analogs:

CompoundKey Reactivity DifferencesReference
N-(3-Hydroxy-4-methoxyphenethyl)acetamideLower acylation yields due to steric hindrance
N-(4-Methoxyphenyl)acetamideNo phenolic hydroxyl groups; limited esterification

Mechanistic Insights

  • Acyliminium ion formation : Ni(ClO₄)₂·6H₂O acts as a Lewis acid, facilitating hydroxyl group departure to generate reactive intermediates .

  • Steric effects : Bulky methoxy groups at the 3- and 4-positions slow down electrophilic substitution at the aromatic ring .

Scientific Research Applications

Biological Activities

  • Antioxidant Properties :
    • Research indicates that this compound exhibits antioxidant activity, which is crucial for preventing oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals in biological systems.
  • Anti-inflammatory Effects :
    • Studies have shown that N-(4-Hydroxy-3-methoxyphenethyl)-2-(3-hydroxy-4-methoxyphenyl)acetamide may inhibit inflammatory pathways, making it a candidate for treating inflammatory conditions.
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective effects, indicating its usefulness in neurodegenerative disease research.

Medicinal Chemistry

This compound is being explored as a lead compound for developing new drugs targeting various health issues:

Application AreaDescriptionReferences
Antioxidant DrugsDevelopment of formulations aimed at reducing oxidative stress
Anti-inflammatory AgentsInvestigated for use in conditions like arthritis
Neuroprotective AgentsPotential use in Alzheimer’s and Parkinson’s disease therapies

Natural Product Synthesis

The compound is utilized in synthesizing polyphenolic tetrahydroisoquinoline alkaloids and related derivatives, which are known for their diverse biological activities:

Synthesis TypeCompounds InvolvedPurpose
Polyphenolic AlkaloidsN-norreticuline derivativesAllergy inhibitors
Phellodendrine AnaloguesStructural analogs for pharmacological testingAllergy treatment research

Case Studies

  • Case Study on Antioxidant Activity :
    • A study conducted on the antioxidant properties of this compound demonstrated significant radical scavenging activity, suggesting its potential use in dietary supplements aimed at improving health through oxidative stress reduction.
  • Case Study on Anti-inflammatory Effects :
    • In vitro studies indicated that the compound could reduce pro-inflammatory cytokines in cell cultures, marking it as a promising candidate for further development into anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-3-methoxyphenethyl)-2-(3-hydroxy-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can lead to various biological effects, such as modulation of oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its dual hydroxy-methoxy substitution pattern. Below is a comparative analysis with similar acetamide derivatives:

Compound Name/ID Structural Features Key Biological Activities/Findings Physicochemical Insights
Target Compound (CAS 21411-19-8) Dual hydroxy/methoxy phenyl groups, phenethyl linkage Not explicitly reported; inferred potential for enzyme/receptor interaction based on substituents Moderate solubility due to polar -OH groups; moderate logP due to aromatic methoxy groups
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide (CAS 349126-27-8) Chloro, fluoro, and methoxy substituents on phenyl rings No activity data provided; halogenation may enhance lipophilicity and membrane permeability Higher lipophilicity (logP ~3.5) due to halogen atoms
Compound 4p (N-[2-(2-chlorophenyl)ethyl]-2-[5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-chroman-7-yloxy]acetamide) Chlorophenyl, chromanone-oxygenated core Moderate AChE/BuChE inhibition (IC₅₀ ~10–20 µM) Polar chromanone ring increases water solubility; chloro group enhances stability
Compound 13 (2-(3-chloro-4-hydroxyphenyl)-N-phenethylacetamide) Chlorophenyl, phenethyl chain Potent 17β-HSD2 inhibition (IC₅₀ <1 µM); hydrophobic interactions with enzyme active site Enhanced activity due to hydrophobic phenethyl extension and aromatic stacking
Quinazoline sulfonyl derivatives (Compounds 38–40 in ) Quinazoline sulfonyl cores with pyrrolidine/piperidine/morpholine substituents Anticancer activity (IC₅₀ ~2–5 µM against HCT-1, MCF-7, PC-3 cell lines) High molecular weight (>450 Da) may limit bioavailability

Pharmacological and Functional Insights

  • Enzyme Inhibition : The target compound’s hydroxy and methoxy groups are reminiscent of compound 13 (), which inhibits 17β-HSD2 via hydrophobic and aromatic interactions. The lack of a second aryl ring in the target compound may reduce its enzyme affinity compared to compound 13 .
  • Antimicrobial Activity: Coumarin-acetamide hybrids () with methoxy groups exhibit antibacterial effects (MIC ~8–16 µg/mL against E. coli and S. aureus). The target compound’s chromanone-free structure may limit similar activity unless tested .
  • Anti-inflammatory Potential: Quinazolinone-acetamide derivatives () show moderate anti-inflammatory effects (30–40% edema reduction). The target compound’s lack of a quinazolinone core suggests divergent mechanisms .

Biological Activity

N-(4-Hydroxy-3-methoxyphenethyl)-2-(3-hydroxy-4-methoxyphenyl)acetamide, also known by its chemical formula C18H21NO5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, drawing from diverse sources and research findings.

  • Molecular Formula : C18H21NO5
  • Molecular Weight : 341.36 g/mol
  • CAS Registry Number : 21411-19-8
  • Structural Characteristics : The compound features two methoxy-substituted phenyl groups connected through an acetamide linkage, which contributes to its biological activity.

Biological Activity Overview

This compound exhibits several biological activities:

  • Antioxidant Properties : Research indicates that compounds with similar structures possess significant antioxidant capabilities, which can mitigate oxidative stress in various biological systems .
  • Anti-inflammatory Effects : The compound has been associated with the modulation of inflammatory pathways. Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in models of chronic disease .
  • Neuroprotective Activity : There is emerging evidence that this compound may protect neuronal cells from damage induced by neurotoxic agents, potentially offering therapeutic benefits in neurodegenerative diseases .
  • Metabolic Regulation : Similar derivatives have shown efficacy in improving metabolic parameters such as insulin sensitivity and lipid metabolism, suggesting a role in managing metabolic disorders .

The biological effects of this compound can be attributed to several mechanisms:

  • Modulation of Enzymatic Activity : The compound may interact with key enzymes involved in oxidative stress and inflammation, leading to decreased production of reactive oxygen species (ROS) and inflammatory mediators.
  • Receptor Interaction : Preliminary studies indicate potential interactions with sigma receptors, which are implicated in various neurological processes and could mediate some of the neuroprotective effects observed .

Case Study 1: Antioxidant Activity

A study evaluating the antioxidant potential of methoxy-substituted phenolic compounds found that this compound exhibited a significant reduction in lipid peroxidation levels in vitro. This suggests a protective effect against oxidative damage in cellular models.

Case Study 2: Anti-inflammatory Effects

In an experimental model of induced inflammation, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. These findings support its potential use as an anti-inflammatory agent in therapeutic applications.

Case Study 3: Neuroprotective Effects

In neurotoxicity assays using neuronal cell lines exposed to glutamate-induced toxicity, treatment with this compound demonstrated a significant increase in cell viability compared to untreated controls. This highlights its potential as a neuroprotective agent.

Data Summary Table

Biological ActivityObservationsReferences
AntioxidantSignificant reduction in ROS levels
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6
NeuroprotectiveIncreased neuronal cell viability under toxic conditions
Metabolic RegulationImproved insulin sensitivity and lipid metabolism

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Hydroxy-3-methoxyphenethyl)-2-(3-hydroxy-4-methoxyphenyl)acetamide, and what are the critical optimization steps?

  • Methodology : Synthesis typically involves coupling phenolic precursors via amide bond formation. For example:

  • Step 1 : Protect hydroxyl groups using acetyl or benzyl groups to prevent side reactions during coupling (e.g., using Ac₂O or BnBr in pyridine) .
  • Step 2 : Activate carboxylic acid moieties with coupling agents like EDCI/HOBt or DCC.
  • Step 3 : Purify intermediates via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
  • Key Optimization : Monitor reaction progress via TLC and adjust stoichiometry of protecting groups to minimize byproducts.

Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Identify methoxy (δ ~3.8 ppm), phenolic hydroxyls (δ ~8–9 ppm, broad), and acetamide protons (δ ~2.1 ppm for CH₃CO) .
  • ¹³C NMR : Confirm carbonyl (δ ~170 ppm) and aromatic carbons (δ ~110–150 ppm) .
    • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺) and fragment patterns, ensuring alignment with theoretical values .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments for this compound?

  • Crystallographic Workflow :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure Solution : Employ SHELXT for phase problem resolution and SHELXL for refinement .
  • Validation : Cross-check bond lengths/angles with similar acetamide derivatives (e.g., N-(4-chlorophenyl) analogs ) to identify outliers.
    • Example : Discrepancies in dihedral angles between aromatic rings may indicate conformational flexibility, resolved via Hirshfeld surface analysis .

Q. What strategies are effective for assessing the compound’s metabolic stability in vitro?

  • Methodology :

  • Hepatic Microsome Assay : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 min .
  • Metabolite Identification : Use high-resolution MSⁿ to detect hydroxylation or demethylation products.
    • Data Interpretation : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) to rank stability against reference compounds .

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

  • Protocol :

  • Target Selection : Prioritize receptors with known affinity for phenolic acetamides (e.g., opioid or adrenergic receptors).
  • Docking Software : Use AutoDock Vina with flexible ligand docking to account for rotational bonds in the phenethyl group .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental approaches address discrepancies in biological activity data across studies?

  • Root Cause Analysis :

  • Purity Verification : Re-analyze compound purity via HPLC (>98%) to rule out batch variability .
  • Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize inter-lab variability.
    • Example : Conflicting IC₅₀ values in kinase assays may arise from differences in ATP concentrations; repeat assays with fixed ATP levels .

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